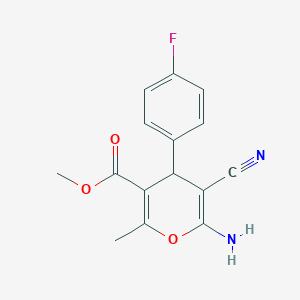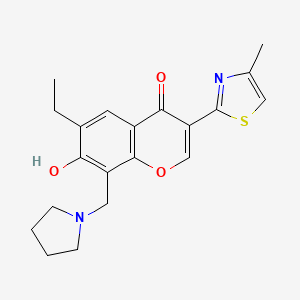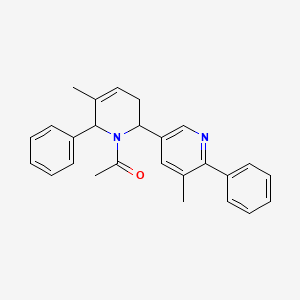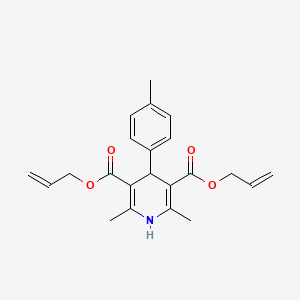![molecular formula C15H11ClN2O4 B5103435 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a specific method and has unique properties that make it suitable for use in scientific studies.2.1.0~2,6~]dec-8-ene-3,5-dione.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it is believed to work by inducing oxidative stress and damaging DNA in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has both biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and increase the expression of antioxidant enzymes in cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its versatility. It can be used in a variety of assays and has been shown to have activity against a range of microorganisms and cancer cell lines. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to further investigate its potential use in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a versatile tool for studying antimicrobial, antitumor, and anti-inflammatory properties, as well as potential uses in photodynamic therapy and metal ion detection. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves a multistep process that includes the reaction of 2-chloro-5-nitroaniline with sodium hydroxide and 2,4-pentanedione. The resulting product is then reacted with hydrazine hydrate to produce the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-4-3-9(18(21)22)6-11(10)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDITBXXHRKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5103365.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)
![2-amino-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzothiazole-5-carboxamide trifluoroacetate](/img/structure/B5103402.png)

![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)


![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)

